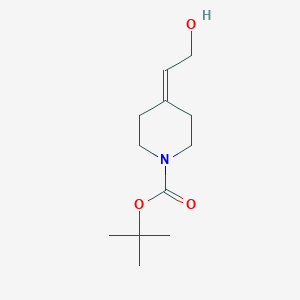

Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate

説明

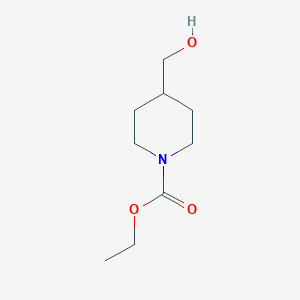

Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H21NO3 . It is used as a semi-flexible linker in PROTAC development for targeted protein degradation .

Synthesis Analysis

The synthesis of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate involves several steps. One method involves the use of diisobutylaluminium hydride in n-heptane and toluene at -77℃ for 2.83333h in an inert atmosphere . Another method involves the use of DIBAL in toluene at -78°C .Molecular Structure Analysis

The molecular structure of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is characterized by the presence of a piperidine ring, a hydroxyl group, and a tert-butyl group .Chemical Reactions Analysis

Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is used as a semi-flexible linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Physical And Chemical Properties Analysis

Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is a colorless solid with a molecular weight of 227.30 . It has a boiling point of 334.427ºC .科学的研究の応用

Application in Protein Degradation Research

- Summary of the Application : Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is used as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.

- Methods of Application : The compound is incorporated into the linker region of bifunctional protein degraders. The rigidity of the linker may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

- Results or Outcomes : The use of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate in PROTAC development contributes to the targeted degradation of specific proteins. This has potential implications in the treatment of various diseases where the degradation of certain proteins could be beneficial .

Application in Drug Development for Neurological Disorders

- Summary of the Application : Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate has potential applications in drug development for neurological disorders.

- Results or Outcomes : The outcomes of this application are not specified in the available resources.

Safety And Hazards

将来の方向性

The future directions of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate could involve its use in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds could potentially show a wide spectrum of biological activities .

特性

IUPAC Name |

tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h6,14H,4-5,7-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAVZFXRZLNPFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CCO)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626709 | |

| Record name | tert-Butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate | |

CAS RN |

198892-80-7 | |

| Record name | tert-Butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B180243.png)

![7-(4-Nitro-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene](/img/structure/B180248.png)

![5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid](/img/structure/B180256.png)

![2-[(4-Iodophenyl)amino]acetic acid](/img/structure/B180258.png)